

A Technical Guide to the Low-Temperature Physical Properties of Bromine Mononitrate (BrONO₂)

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Compound of Interest

Compound Name: Bromine nitrate

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical properties of bromine mononitrate (BrONO₂) with a specific focus on its characteristics at low temperatures. It includes key quantitative data, detailed experimental and computational methodologies, and a visualization of its primary synthesis pathways.

Introduction

Bromine mononitrate (BrONO₂), an inorganic compound derived from bromine and nitric acid, is a highly reactive and unstable substance of significant interest in atmospheric chemistry.^[1] Its role in tropospheric and stratospheric processes, particularly its heterogeneous chemistry on aerosols at low temperatures, necessitates a thorough understanding of its fundamental physical properties.^{[2][3][4]} The compound is an unstable yellow liquid that readily decomposes at temperatures above 0 °C, making its synthesis and characterization challenging and primarily confined to controlled laboratory settings at low temperatures.^[1] This guide synthesizes available data on its structural, spectroscopic, and thermodynamic properties under these conditions.

Physical and Chemical Properties

Bromine mononitrate is characterized as a yellow liquid with a melting point of -42 °C.[1] It is noted to be soluble in trichlorofluoromethane and carbon tetrachloride.[1] Due to its thermal instability, it decomposes above 0 °C.[1]

Tabulated Physical Data

The following tables summarize the key quantitative physical data for BrONO₂.

Table 1: General Physical Properties

Property	Value	Notes	Source(s)
Chemical Formula	BrNO ₃	-	[1][5]
Molar Mass	141.91 g/mol	-	[1]
Appearance	Yellow liquid	-	[1]
Melting Point	-42 °C (231 K)	-	[1]
Boiling Point	Decomposes > 0 °C	Thermally unstable.	[1]

| Solubility | Soluble | In trichlorofluoromethane and CCl₄. |[1] |

Table 2: Crystallographic Data

Property	Value	Notes	Source(s)
Crystal System	Orthorhombic	Predicted	[6]
Space Group	P2 ₁ 2 ₁ 2 ₁	Predicted	[6]
Band Gap	2.21 eV	Predicted	[6]

| Formation Energy | -0.536 eV/atom | Predicted |[6] |

Table 3: Computed Molecular Geometry

Parameter	HF/3-21G	MP3/6-31+G**	Notes	Source(s)
Bond Lengths (Å)				
Br - O	1.8356	1.8495	The Br-O bond is notably long.	
O - N	1.4373	1.4280	-	
N - O (terminal 1)	1.2153	1.1994	-	
N - O (terminal 2)	1.2191	1.1993	-	
Bond Angles (°)			The molecule has a planar structure (Point Group Cs).	

| Br - O - N | Not specified | Not specified | A recent DFT study noted this angle is large.[\[7\]](#) | |

Table 4: Computed Vibrational Frequencies

Mode	Symmetry	Frequency (cm ⁻¹) (HF/3-21G)	IR Intensity (kmol ⁻¹) (HF/3-21G)	Frequency (cm ⁻¹) (MP3/6-31+G**)	IR Intensity (kmol ⁻¹) (MP3/6-31+G**)	Source(s)
1	A'	1440	356.13	1862	436.83	
2	A'	1234	372.90	1405	302.03	
3	A'	977	131.33	882	294.44	
4	A'	816	32.84	799	4.63	
5	A'	687	7.02	675	28.00	
6	A'	424	4.86	414	0.55	
7	A'	236	1.62	228	0.49	
8	A''	743	36.79	761	11.87	

| 9 | A'' | 101 | 1.23 | 131 | 0.17 | |

Table 5: Thermochemical and Ionization Data

Property	Value	Method	Source(s)
Heat of Formation (298.15 K)	10.1 kcal/mol	Predicted via isodesmic reactions (CCSD(T)/TZ2P)	[7]
Appearance Energy (NO ₂ ⁺)	10.6 eV	Photoionization (PI)	[5]

| Appearance Energy (BrO⁺) | 11.62 eV | Photoionization (PI) |[5] |

Experimental and Computational Protocols

The inherent instability of bromine mononitrate necessitates specialized low-temperature techniques for its synthesis and characterization.

Synthesis Protocols

Two primary methods for the synthesis of bromine mononitrate have been reported:

- **Reaction of Silver Nitrate with Bromine:** This method involves the reaction of silver nitrate (AgNO_3) with an alcoholic solution of bromine (Br_2). The reaction yields bromine mononitrate and a silver bromide (AgBr) precipitate.^[1]
 - Reaction: $\text{Br}_2 + \text{AgNO}_3 \rightarrow \text{BrNO}_3 + \text{AgBr}$
- **Reaction of Bromine Chloride with Chlorine Nitrate:** This synthesis is performed at low temperatures and involves reacting bromine chloride (BrCl) with chlorine nitrate (ClNO_3). This produces bromine mononitrate and chlorine gas (Cl_2).^[1]
 - Reaction: $\text{BrCl} + \text{ClNO}_3 \rightarrow \text{BrNO}_3 + \text{Cl}_2$

Characterization Methodologies

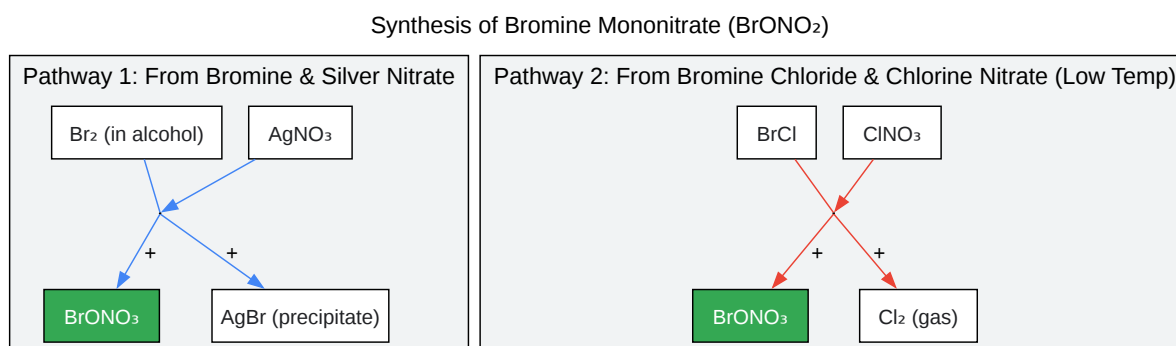
- **Spectroscopic Analysis:** The gas-phase vibrational spectrum of BrONO_2 has been investigated experimentally.^[7] Computationally, methods such as singles and doubles coupled-cluster theory with a perturbational estimate of triple excitations (CCSD(T)) in conjunction with a triple ζ double polarized (TZ2P) basis set have been used to determine its equilibrium structure, harmonic vibrational frequencies, and infrared intensities.^[7] Other computational studies have employed Hartree-Fock (HF) and Møller-Plesset (MP3) theories with various basis sets (e.g., 3-21G, 6-31+G**) to predict molecular geometry and vibrational frequencies.
- **Heterogeneous Reactivity Studies:** The uptake of BrONO_2 onto sulfuric acid solutions and aerosols at low temperatures has been studied using laminar flow cylindrical reactors.^{[2][3]} In these experiments, a chemical ionization mass spectrometer (CIMS) is typically used for the sensitive detection of reactants and products.^{[2][3]}
- **Crystallography:** The crystal structure has been predicted computationally, identifying the space group as $\text{P2}_1\text{2}_1\text{2}_1$.^[6] These predictions are available in resources like the Materials

Project and are cross-referenced with the Inorganic Crystalline Structure Database (ICSD).
[6]

Visualizations

Synthesis Pathways of Bromine Mononitrate

The following diagram illustrates the two principal low-temperature synthesis routes for producing bromine mononitrate.



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Caption: Primary low-temperature synthesis routes for Bromine Mononitrate.

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- To cite this document: BenchChem. [A Technical Guide to the Low-Temperature Physical Properties of Bromine Mononitrate (BrONO₂)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14655920#physical-properties-of-bromine-mononitrate-at-low-temperatures>]

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